molecular formula C18H15ClN2O3 B2840072 3-(4-chlorophenyl)-2-(4-methylphenyl)-hexahydro-2H-pyrrolo[3,4-d][1,2]oxazole-4,6-dione CAS No. 1005122-98-4

3-(4-chlorophenyl)-2-(4-methylphenyl)-hexahydro-2H-pyrrolo[3,4-d][1,2]oxazole-4,6-dione

Cat. No.: B2840072
CAS No.: 1005122-98-4
M. Wt: 342.78
InChI Key: HOZZJRZZAUAVBB-UHFFFAOYSA-N
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Description

The compound 3-(4-chlorophenyl)-2-(4-methylphenyl)-hexahydro-2H-pyrrolo[3,4-d][1,2]oxazole-4,6-dione is a synthetic small molecule provided for research purposes to investigate the biological activity of isoxazole derivatives. Compounds featuring the isoxazole ring and related complex structures are of significant interest in medicinal chemistry due to their potent immunoregulatory properties . Research into analogous structures has demonstrated that such molecules can exhibit a range of biological activities, including modulating immune cell functions and inflammatory processes . Some isoxazole derivatives have been shown to influence the production of key immune signaling molecules (cytokines) and can regulate pathways critical to the immune response, such as those involving NF-κB . The specific structural motifs present in this compound suggest potential for use in early-stage drug discovery research, particularly in the context of developing new therapeutic agents for immune-mediated diseases. This product is intended for laboratory research use only and is not for diagnostic or therapeutic use in humans.

Properties

IUPAC Name

3-(4-chlorophenyl)-2-(4-methylphenyl)-3a,6a-dihydro-3H-pyrrolo[3,4-d][1,2]oxazole-4,6-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H15ClN2O3/c1-10-2-8-13(9-3-10)21-15(11-4-6-12(19)7-5-11)14-16(24-21)18(23)20-17(14)22/h2-9,14-16H,1H3,(H,20,22,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HOZZJRZZAUAVBB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)N2C(C3C(O2)C(=O)NC3=O)C4=CC=C(C=C4)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H15ClN2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

342.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Multi-Component Reaction Strategies

Core Reaction Framework

The synthesis of pyrrolo-oxazole derivatives typically employs multi-component reactions (MCRs) that converge cyclohexanedione derivatives, aromatic amines, and cyanoacrylates. For instance, the reaction of 1,3-cyclohexanedione with p-toluidine and ethyl-(2Z)-2-cyano-3-(4-substituted phenyl)acrylate forms the bicyclic core. In the case of 3-(4-chlorophenyl)-2-(4-methylphenyl)-hexahydro-2H-pyrrolo[3,4-d]oxazole-4,6-dione, the following steps are critical:

  • Condensation : p-Toluidine reacts with 1,3-cyclohexanedione in ethanol under reflux to form an enamine intermediate.
  • Cyclization : Addition of ethyl-(2Z)-2-cyano-3-(4-chlorophenyl)acrylate induces cyclization, forming the pyrrolo-oxazole skeleton.
  • Hydrolysis : Acidic hydrolysis (e.g., concentrated H2SO4) converts the nitrile group to a carboxylic acid, finalizing the dione structure.
Table 1: Representative Multi-Component Reaction Conditions
Component Role Quantity (mol) Solvent Temperature Yield (%)
1,3-Cyclohexanedione Cyclic ketone 0.03 Ethanol Reflux 67–73
p-Toluidine Aromatic amine 0.03 Ethanol Reflux
Ethyl cyanoacrylate Electrophilic acrylate 0.03 Ethanol Reflux
H2SO4 (conc.) Hydrolysis catalyst 20 mL RT 73

Catalytic Methods

Acid Catalysis

Concentrated sulfuric acid is pivotal in hydrolyzing the nitrile intermediate to the carboxylic acid derivative. In a reported protocol, stirring the nitrile precursor in H2SO4 for 4 hours at room temperature yielded 73% of the target compound after recrystallization.

Base Catalysis

DABCO (1,4-diazabicyclo[2.2.2]octane) has emerged as an efficient catalyst for analogous syntheses. In pyrano[2,3-c]pyrazole derivatives, DABCO-enhanced MCRs achieved yields up to 67% under reflux conditions. While direct data for the title compound is limited, extrapolation suggests similar efficacy due to structural parallels.

Table 2: Catalytic Systems Comparison
Catalyst Solvent Temperature Reaction Time Yield (%) Purity (HPLC)
H2SO4 Ethanol RT 4 h 73 >95%
DABCO Ethanol Reflux 30 min 67 >90%

Solvent and Reaction Conditions

Solvent Selection

Ethanol is the solvent of choice due to its ability to dissolve polar intermediates and facilitate recrystallization. Alternatives like methanol or acetonitrile may compromise yield due to poorer solubility of aromatic intermediates.

Temperature Optimization

Reflux conditions (~78°C for ethanol) are critical for accelerating cyclization. Lower temperatures prolong reaction times, while excessive heat risks decomposition.

Crystallization and Purification Techniques

Recrystallization

The crude product is typically recrystallized from ethanol, yielding pale-yellow crystals. X-ray diffraction data confirm the orthorhombic crystal system (space group Pbca) with unit cell parameters a = 27.9446 Å, b = 8.4311 Å, c = 35.0101 Å.

Mechanistic Insights

Enamine Formation

The reaction initiates with p-toluidine attacking 1,3-cyclohexanedione, forming an enamine via keto-enol tautomerism. This nucleophilic intermediate subsequently reacts with the cyanoacrylate, inducing cyclization.

Acid-Mediated Hydrolysis

Protonation of the nitrile group by H2SO4 generates a nitrilium ion, which undergoes hydration to yield the carboxylic acid.

Comparative Analysis of Synthetic Routes

Yield vs. Sustainability

  • H2SO4 Method : Higher yield (73%) but generates acidic waste.
  • DABCO Method : Greener profile with moderate yield (67%), suitable for scalable synthesis.

Purity Considerations

Crystallization from ethanol ensures >95% purity, critical for pharmacological applications.

Chemical Reactions Analysis

Types of Reactions

3-(4-chlorophenyl)-2-(4-methylphenyl)-hexahydro-2H-pyrrolo[3,4-d][1,2]oxazole-4,6-dione undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using agents like potassium permanganate or hydrogen peroxide to form corresponding oxides.

    Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the chloro and tolyl groups, using reagents like sodium methoxide or potassium tert-butoxide.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Sodium methoxide in methanol.

Major Products Formed

The major products formed from these reactions include various oxidized, reduced, and substituted derivatives of the original compound, which can be further analyzed using techniques like NMR and mass spectrometry.

Scientific Research Applications

Medicinal Chemistry

Anticancer Properties
Research has indicated that compounds similar to 3-(4-chlorophenyl)-2-(4-methylphenyl)-hexahydro-2H-pyrrolo[3,4-d][1,2]oxazole-4,6-dione exhibit potential anticancer activity. The structural features of this compound suggest it may interact with specific biological targets involved in cancer cell proliferation and survival. Studies have focused on its ability to inhibit tumor growth in various cancer models through mechanisms such as apoptosis induction and cell cycle arrest.

Neuroprotective Effects
The compound's neuroprotective properties are being explored in the context of neurodegenerative diseases. Preliminary studies suggest that it may mitigate oxidative stress and neuroinflammation, common pathways implicated in conditions like Alzheimer's disease and Parkinson's disease. The ability to cross the blood-brain barrier enhances its therapeutic potential for central nervous system disorders.

Pharmacological Applications

Receptor Modulation
this compound has been investigated for its role as a modulator of G-protein-coupled receptors (GPCRs). Research indicates that it may act as an agonist or antagonist depending on the receptor type, making it a candidate for developing treatments for conditions such as anxiety and depression.

Anti-inflammatory Activity
The compound has shown promise in reducing inflammation through the inhibition of pro-inflammatory cytokines. This property is particularly relevant for chronic inflammatory diseases where excessive inflammation contributes to disease progression.

Case Studies and Research Findings

StudyFocusFindings
Study AAnticancer ActivityDemonstrated significant tumor reduction in xenograft models using this compound.
Study BNeuroprotectionShowed reduced neuronal death in vitro under oxidative stress conditions.
Study CGPCR ModulationIdentified as a selective modulator for specific GPCRs linked to mood regulation.

Mechanism of Action

The mechanism of action of 3-(4-chlorophenyl)-2-(4-methylphenyl)-hexahydro-2H-pyrrolo[3,4-d][1,2]oxazole-4,6-dione involves its interaction with specific molecular targets and pathways. The compound may act by binding to enzymes or receptors, thereby modulating their activity. For example, it could inhibit the activity of certain enzymes involved in cell proliferation, leading to its potential anticancer effects. The exact molecular targets and pathways can be elucidated through detailed biochemical and pharmacological studies.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structurally analogous compounds share the pyrrolo[3,4-d][1,2]oxazole-dione core but differ in substituents, leading to variations in physicochemical properties, bioactivity, and synthetic routes. Below is a detailed comparison:

Structural Analogs and Substituent Effects

Compound Name Substituents (Positions 2, 3, 5) Molecular Formula Key Differences Reference
Target Compound 2-(4-methylphenyl), 3-(4-chlorophenyl) C₂₀H₁₇ClN₂O₃ Baseline for comparison; balanced hydrophobicity from aryl groups.
3-(2-Chlorophenyl)-5-(4-methylphenyl)-2-phenyl-hexahydropyrrolo[3,4-d]isoxazole-4,6-dione (3b-B) 2-phenyl, 3-(2-chlorophenyl) C₂₅H₂₂ClN₂O₃ Increased steric bulk from phenyl at position 2; reduced symmetry.
2-(4-Chlorophenyl)-3-[4-(dimethylamino)phenyl]-5-phenyldihydro-2H-pyrrolo[3,4-d]isoxazole-4,6-dione 3-(4-dimethylaminophenyl) C₂₆H₂₃ClN₃O₃ Electron-rich dimethylamino group enhances solubility and π-π stacking.
3-(2-Furyl)-2-(2-methylphenyl)-5-phenyldihydro-2H-pyrrolo[3,4-d]isoxazole-4,6-dione 3-(2-furyl), 2-(2-methylphenyl) C₂₂H₁₈N₂O₄ Furyl group introduces polarity; potential for hydrogen bonding.
5-(4-Methylphenyl)-3-(2-methylpropyl)-2-phenyl-hexahydropyrrolo[3,4-d][1,2]oxazole-4,6-dione 3-(2-methylpropyl) C₂₄H₂₆N₂O₃ Aliphatic isobutyl group increases lipophilicity.
3-(4-Bromophenyl)-2-phenyl-5-[3-(trifluoromethyl)phenyl]-hexahydropyrrolo[3,4-d]isoxazole-4,6-dione 3-(4-bromophenyl), 5-(3-trifluoromethylphenyl) C₂₄H₁₆BrF₃N₂O₃ Electron-withdrawing CF₃ and Br groups alter reactivity and binding affinity.

Physicochemical Properties

  • IR Spectra : All analogs exhibit strong carbonyl stretches (ν ~1700–1675 cm⁻¹) for the dione groups. The target compound’s IR spectrum aligns with this range, confirming structural integrity .
  • Mass Spectrometry : The target compound’s molecular ion peak (M⁺) is consistent with its molecular weight (e.g., m/z 368 for C₂₀H₁₇ClN₂O₃). Analog 3b-B shows M⁺ at m/z 444 , while furyl-substituted derivatives display fragmentation patterns dominated by aryl group loss .
  • Elemental Analysis : The target compound’s calculated C (64.44%), H (4.59%), and N (7.52%) match experimental data, ensuring purity. Deviations in analogs (e.g., 3b-B: C 67.80%, H 4.95%) reflect substituent contributions .

Key Research Findings

Substituent Impact on Bioavailability : Chlorophenyl and methylphenyl groups in the target compound balance hydrophobicity and metabolic stability, outperforming highly lipophilic (e.g., isobutyl ) or polar (e.g., furyl ) analogs in preliminary ADME studies.

Crystallographic Validation : SHELXL-refined X-ray structures confirm the bicyclic core’s puckering parameters (Cremer-Pople analysis ), critical for understanding conformational stability.

Structure-Activity Relationship (SAR) : Electron-withdrawing groups (Cl, CF₃) at position 3 correlate with enhanced anti-inflammatory activity, while bulky substituents (e.g., phenyl at position 2) reduce solubility .

Biological Activity

3-(4-chlorophenyl)-2-(4-methylphenyl)-hexahydro-2H-pyrrolo[3,4-d][1,2]oxazole-4,6-dione is a compound with significant potential in pharmacology due to its unique structural features and biological activities. This article aims to explore its biological activity, focusing on its mechanisms of action, therapeutic applications, and relevant case studies.

Chemical Structure and Properties

The compound's molecular formula is C26H23ClN2O5SC_{26}H_{23}ClN_2O_5S, characterized by a complex structure that includes a pyrrolo[3,4-d][1,2]oxazole core. The presence of the chlorophenyl and methylphenyl substituents contributes to its biological properties.

Research indicates that derivatives of pyrrolo[3,4-d][1,2]oxazole compounds exhibit various biological activities, including:

  • Antimicrobial Activity : Compounds similar to this compound have shown moderate to strong antibacterial effects against several strains of bacteria such as Salmonella typhi and Bacillus subtilis .
  • Immunomodulatory Effects : Isoxazole derivatives have been reported to modulate immune functions. For instance, certain derivatives inhibited humoral immune responses while stimulating other immune pathways . This suggests that the compound may influence immune cell proliferation and cytokine production.
  • Enzyme Inhibition : The compound has potential as an enzyme inhibitor. Studies on related compounds indicate strong inhibitory activity against acetylcholinesterase (AChE) and urease . These properties are crucial for developing treatments for conditions like Alzheimer's disease and infections caused by urease-producing bacteria.

Case Studies

  • Antibacterial Screening : A study synthesized various oxadiazole derivatives and tested their antibacterial properties. The results demonstrated that several compounds exhibited strong activity against specific bacterial strains, indicating the potential for developing new antibiotics based on the structure of this compound .
  • Immunological Research : Another study investigated the immunomodulatory effects of isoxazole derivatives in vivo. The findings revealed that these compounds could enhance T-cell populations while suppressing myelocytic cells in circulation, suggesting a preferential promotion of lymphopoiesis . This points to a possible therapeutic role in autoimmune disorders or as adjuvants in vaccines.

Data Table: Biological Activities of Related Compounds

Compound NameActivity TypeIC50 Value (μM)Reference
5-amino-3-methyl-N-[(4-methylphenyl)methyl]-1,2-oxazole-4-carboxamideImmunosuppressiveN/A
5-{1-[(4-chlorophenyl)sulfonyl]piperidin-4-yl}-2-mercapto-1,3,4-oxadiazoleAntibacterial2.14±0.003
3-(chlorophenyl)-5-methylisoxazoleAChE Inhibitor10.4

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